SFI003

SRSF3 inhibitor RNA splicing colorectal cancer

CRC researchers face lack of selective SRSF3 inhibitors; generic splicing modulators introduce off-target effects. SFI003 is a validated, selective SRSF3 inhibitor with documented in vivo PK. - Inhibits CRC proliferation (IC50: 8.78 µM HCT-116) & induces p53β isoform switching - 100-200 mg/kg s.c. suppresses tumor growth in xenograft models - ≥98% purity; in stock for immediate global delivery

Molecular Formula C19H17N5OS
Molecular Weight 363.4 g/mol
Cat. No. B12362205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSFI003
Molecular FormulaC19H17N5OS
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H17N5OS/c1-12(18-20-15-5-3-4-6-16(15)21-18)23-24-19-22-17(11-26-19)13-7-9-14(25-2)10-8-13/h3-11H,1-2H3,(H,20,21)(H,22,24)/b23-12+
InChIKeyQGFYENXFCHRFJF-FSJBWODESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SFI003 Overview for SRSF3-Targeted CRC Research


SFI003 (CAS 2361332-90-1) is a small-molecule inhibitor of serine/arginine-rich splicing factor 3 (SRSF3) with documented anticancer activity against colorectal cancer (CRC) models [1]. The compound drives apoptosis in CRC cells via modulation of the SRSF3/DHCR24/reactive oxygen species (ROS) axis and has demonstrated in vivo antitumor efficacy in xenograft models . As the first well-characterized SRSF3 inhibitor with published pharmacokinetic data, SFI003 serves as a tool compound for investigating SRSF3 biology and as a reference standard for emerging SRSF3-targeting programs .

Why SFI003 Cannot Be Replaced in CRC Studies


Although SRSF3 is an established oncogenic driver in CRC with 70.6% overexpression in patient tissues [1], the small-molecule inhibitor landscape for this target remains exceptionally sparse. Generic splicing modulators (e.g., spliceosome inhibitors) lack SRSF3 specificity and introduce confounding off-target splicing effects that obscure mechanistic interpretation. Similarly, broad-spectrum ROS inducers do not recapitulate the SRSF3→DHCR24→ROS signaling cascade that defines SFI003's mechanism. Furthermore, the absence of commercially available alternative SRSF3 inhibitors with validated in vivo pharmacokinetic data means that substituting SFI003 with uncharacterized analogs introduces experimental variability that compromises reproducibility in both mechanistic studies and translational CRC models [2].

SFI003 Quantitative Evidence Guide


SRSF3 Target Engagement vs. Pan-Splicing Inhibitors

SFI003 directly binds SRSF3 protein, establishing a specific molecular interaction that distinguishes it from broad-spectrum splicing modulators lacking SRSF3 selectivity. Molecular docking simulations demonstrate that SFI003 forms three hydrogen bonds with SRSF3 residues Ser5, Asp9, and Leu80, providing a structural basis for target engagement [1]. In contrast, pan-splicing inhibitors such as spliceosome-targeting agents exhibit no SRSF3-specific binding and produce global alternative splicing alterations that confound target-specific mechanistic studies .

SRSF3 inhibitor RNA splicing colorectal cancer

Antiproliferative Activity in HCT-116 and SW480

SFI003 exhibits differential antiproliferative potency across CRC cell lines, with quantitative IC50 values established for HCT-116 (8.78 µM) and SW480 (48.67 µM) following 72-hour treatment . This cell-line-dependent activity profile provides a benchmark for evaluating other SRSF3-targeting candidates and for selecting appropriate cellular models in CRC research. No head-to-head comparator data with alternative SRSF3 inhibitors is available in the published literature due to the absence of well-characterized small-molecule alternatives at the time of publication [1].

HCT-116 SW480 CRC proliferation

In Vivo Antitumor Efficacy in Xenograft Models

SFI003 demonstrates dose-dependent in vivo antitumor activity in HCT-116 and SW480 xenograft SCID mouse models. Subcutaneous administration at 100 mg/kg and 200 mg/kg for two consecutive weeks produced significant tumor growth inhibition . This in vivo validation distinguishes SFI003 from purely in vitro-characterized SRSF3 knockdown approaches and provides a reference standard for evaluating the translational potential of emerging SRSF3 inhibitors. Comparative data with other SRSF3 small molecules are not available due to the lack of alternative inhibitors with published in vivo efficacy at present [1].

xenograft tumor growth inhibition in vivo efficacy

SRSF3 Downregulation and p53 Isoform Modulation

SFI003 exerts its effects through a mechanism distinct from kinase inhibitors or general splicing modulators: it directly reduces SRSF3 protein expression levels via proteasomal degradation . Functional consequence data show that SFI003 treatment (20 µM, 72 h) markedly reduces mRNA levels of CCDC50S and p53α while elevating p53β mRNA levels in both HCT-116 and SW480 cells [1]. This p53 isoform switching represents a mechanistically defined pathway linking SRSF3 inhibition to p53 reactivation, a feature not shared by general ROS inducers that lack SRSF3-mediated splicing regulation [2].

SRSF3 degradation p53β p53α alternative splicing

PK Properties and Druggability Assessment

SFI003 has been characterized as druggable with suitable pharmacokinetic properties, bioavailability, and tumor distribution based on preclinical evaluation [1]. While full PK parameters (AUC, Cmax, t1/2, clearance) are not publicly disclosed in the primary publication, the reported suitability of these properties supports SFI003's utility as a tool compound for in vivo pharmacology studies. This distinguishes SFI003 from many early-stage academic tool compounds that lack any PK characterization. Notably, Yale University has filed a provisional composition-of-matter patent (October 2025) for SFI003 and related analogs, with ongoing comparative studies evaluating six additional compounds against SFI003 as the benchmark reference [2].

pharmacokinetics bioavailability tumor distribution druggability

Purity and Quality Control Specifications

Commercial suppliers report SFI003 purity specifications of 99.75% and ≥98% (HPLC) , establishing a quality baseline for experimental reproducibility. The compound appears as a yellow to brown solid powder with a molecular formula of C19H17N5OS (MW 363.44) and the IUPAC name (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole . These identity-validating parameters are essential for ensuring that research outcomes can be replicated across laboratories. In contrast, sourcing SRSF3 inhibitors from non-validated suppliers without certified purity data introduces uncertainty in dose-response relationships and cross-study comparisons.

HPLC purity quality control batch consistency

SFI003 Application Scenarios in CRC and Splicing Research


SRSF3 Target Validation in CRC Cell and Xenograft Models

SFI003 is optimized for pharmacological validation of SRSF3 as a therapeutic target in colorectal cancer. Use SFI003 (8–50 µM in vitro; 100–200 mg/kg in vivo, subcutaneous) to recapitulate SRSF3 inhibition effects on CRC cell proliferation, migration, and apoptosis without genetic manipulation artifacts. The compound's demonstrated in vivo tumor growth inhibition in HCT-116 and SW480 xenograft models [1] makes it suitable for proof-of-concept studies where pharmacological SRSF3 inhibition is required as a complement to genetic knockdown approaches [2].

p53 Isoform Modulation and p53β Reactivation Studies

SFI003 is uniquely suited for investigating SRSF3-mediated regulation of p53 alternative splicing. Treatment with 20 µM SFI003 for 72 hours consistently reduces p53α mRNA while elevating p53β mRNA across multiple CRC cell lines [1]. This p53 isoform switching effect, confirmed by RT-PCR in both HCT-116 and SW480 cells [2], positions SFI003 as a tool compound for studying p53β-mediated tumor suppression mechanisms independent of p53 mutational status—a research application not addressable with ROS inducers or general splicing modulators that lack this specific splicing regulatory activity [3].

SRSF3/DHCR24/ROS Axis Mechanistic Dissection

SFI003 enables precise interrogation of the SRSF3→DHCR24→ROS signaling cascade in CRC. The compound drives apoptosis through this axis [1], providing a pharmacological tool to distinguish SRSF3-specific effects from general oxidative stress responses. Researchers investigating the functional linkage between alternative splicing regulation, cholesterol biosynthesis (via DHCR24), and redox homeostasis should prioritize SFI003 over broad-spectrum ROS inducers that bypass the upstream SRSF3 regulatory node and confound pathway-specific interpretation [2].

Benchmark Reference for Novel SRSF3 Inhibitor Development

SFI003 serves as the established benchmark comparator for emerging SRSF3 inhibitor programs. Yale University's ongoing development program uses SFI003 as the reference standard against which six novel SRSF3-targeting compounds are being evaluated for SRSF3 inhibition, p53β induction, keratinocyte differentiation, and cancer cell growth inhibition [1]. With a provisional composition-of-matter patent filed in October 2025 [2], SFI003 represents the first well-characterized chemical probe for SRSF3, establishing the baseline activity profile against which future SRSF3 inhibitors will be measured.

Technical Documentation Hub

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